Given the lack of information in major scientific databases, it is possible that D-Tryptophan, N-[[5-[2-(4-methylphenyl)ethynyl]-2-thienyl]sulfonyl]- is a relatively new compound or one that has not been extensively studied yet.
S 3304 is a synthetic compound recognized primarily for its role as a matrix metalloproteinase inhibitor. It is designed to selectively inhibit certain matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in conditions characterized by excessive matrix remodeling, such as cancer metastasis and inflammatory diseases .
The chemical reactivity of S 3304 is primarily associated with its ability to inhibit matrix metalloproteinases. The mechanism involves binding to the active site of these enzymes, preventing them from cleaving their substrates. This inhibition alters the normal biochemical pathways that rely on matrix remodeling, thereby impacting cell migration and tissue remodeling processes . Specific reactions include:
S 3304 exhibits significant biological activity as an inhibitor of matrix metalloproteinases. Its selectivity for MMP-2 and MMP-9 suggests a targeted approach in therapeutic applications. In vitro studies indicate that S 3304 can effectively reduce the invasive potential of cancer cells by inhibiting their ability to degrade extracellular matrix components. This property makes it a candidate for further investigation in cancer therapy and other diseases where matrix degradation plays a critical role .
The synthesis of S 3304 involves several steps typically found in organic synthesis. While specific reaction pathways are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds include:
S 3304 stands out due to its selective inhibition profile, particularly against MMP-2 and MMP-9, which may lead to fewer side effects compared to broader-spectrum inhibitors like batimastat and marimastat . Its unique structural features also contribute to its specificity, making it an interesting candidate for further research in targeted therapies.
Interaction studies involving S 3304 focus on its binding affinity and specificity towards different matrix metalloproteinases. Research indicates that while S 3304 effectively inhibits MMP-2 and MMP-9, it does not significantly affect other MMPs such as MMP-1, MMP-3, or MMP-7. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in clinical applications .
The construction of indole-thiophene heterocyclic frameworks represents a critical synthetic challenge in the preparation of S 3304, which features the molecular formula C24H20N2O4S2 and contains both indole and thiophene structural motifs [1] [2]. The regioselective coupling of these heterocyclic systems requires sophisticated methodological approaches that address fundamental issues of selectivity, reactivity, and functional group compatibility.
Palladium-catalyzed cross-coupling reactions have emerged as the predominant strategy for indole-thiophene bond formation. The Suzuki-Miyaura coupling reaction represents one of the most versatile approaches, utilizing organoborane nucleophiles with aryl halides or triflates under palladium catalysis [3]. This methodology has been successfully applied to the preparation of 2-substituted indoles through coupling with thiophene-derived boron reagents. The reaction typically employs palladium acetate or palladium tetrakis(triphenylphosphine) as the catalyst, with bases such as potassium carbonate or cesium carbonate in polar aprotic solvents [3].
Direct carbon-hydrogen bond activation approaches offer alternative strategies for indole-thiophene coupling without the need for pre-functionalized coupling partners. The palladium-catalyzed direct arylation of indoles has been demonstrated using electrophilic palladium catalysts such as palladium trifluoroacetate [4]. This methodology achieves selective carbon-2 arylation of indoles through direct carbon-hydrogen bond activation under mild conditions, typically at room temperature in dioxane-water mixtures with air as the sole oxidant [4].
The regioselectivity of indole functionalization can be controlled through the choice of protecting groups and reaction conditions. Studies have demonstrated that pivaloyl protection at the carbon-3 position of indoles enables regioselective carbon-2 versus carbon-4 heteroarylation through tuning of the carbon-hydrogen metalation modes [5]. This approach utilizes iridium catalysis with different oxidants: copper acetate promotes carbon-2 heteroarylation via concerted metalation-deprotonation, while silver oxide facilitates carbon-4 heteroarylation through a trimolecular electrophilic substitution pathway [5].
Heterocyclic silanolate methodology provides another powerful approach for indole-thiophene coupling reactions. The palladium-catalyzed cross-coupling of sodium heteroarylsilanolates with aryl halides has been optimized for five-membered heterocycles including indoles and thiophenes [6]. This method offers significant rate enhancement and broader substrate scope compared to silanol activation with Brønsted bases, with stable alkali metal silanolates serving as key intermediates [6].
The synthesis of thienoindole analogs, which represent structural motifs relevant to S 3304, has been achieved through several distinct approaches. The Suzuki cross-coupling reaction of 3,4-dibromothiophene with 2-bromophenyl boronic acids enables site-selective formation of indole-thiophene bonds [7]. Alternatively, the Cadogan reductive cyclization of 2-(2-nitrophenyl)thiophene intermediates, prepared via Suzuki-Miyaura coupling, provides access to thieno[3,2-b]indole frameworks under microwave-enhanced conditions [7].
Dehydrogenative cross-coupling reactions offer atom-economical approaches to indole-thiophene bond formation. Palladium-catalyzed aerobic dehydrogenative cross-coupling of polyfluoroarenes with thiophenes via dual carbon-hydrogen functionalization has been demonstrated with molecular oxygen as the terminal oxidant [8]. This methodology provides high reaction efficiency and excellent functional group compatibility for the preparation of arene-thiophene structures [8].
The substrate scope and functional group tolerance of indole-thiophene coupling reactions varies significantly with the chosen methodology. Suzuki-Miyaura coupling generally tolerates a wide range of functional groups including esters, ethers, and halides, though electron-withdrawing groups can lead to deboronation under standard conditions [7]. Direct carbon-hydrogen activation methods typically require careful optimization of reaction conditions to avoid over-functionalization or competing side reactions.
Process optimization for large-scale indole-thiophene coupling requires consideration of catalyst loading, reaction temperature, and purification strategies. Palladium contamination in the final products represents a significant concern for pharmaceutical applications, necessitating the development of efficient palladium removal protocols through scavenging or alternative purification methods [9].
The stereocontrolled synthesis of D-tryptophan derivatives constitutes a fundamental component in the production of S 3304, given its characterization as a novel D-tryptophan derivative with potent matrix metalloproteinase inhibitory activity [2]. The development of efficient asymmetric methodologies for D-amino acid synthesis presents significant synthetic challenges due to the need for high enantioselectivity and the relative scarcity of naturally occurring D-amino acids.
Chiral phosphoric acid catalysis has emerged as a powerful methodology for the asymmetric synthesis of amino acid derivatives. Chiral phosphoric acids derived from optically active 1,1'-bi-2-naphthol carrying 3,3'-substituents function as bifunctional catalysts bearing both Brønsted acidic and Lewis basic sites [10]. These catalysts achieve high stereoinduction through carefully controlled structural and electronic properties imparted by the 3,3'-substituents [10].
The asymmetric counterion directed catalysis concept represents a significant advancement in chiral phosphoric acid methodology. This approach utilizes the combination of chiral phosphoric acids with secondary amines to generate morpholine salts of chiral phosphate anions that effectively shield one enantioface of iminium salt intermediates [10]. This methodology has been successfully applied to the reduction of α,β-unsaturated aldehydes and ketones with high enantioselectivity [10].
Biocatalytic approaches offer highly selective routes to D-tryptophan derivatives through enzymatic processes. One-pot biocatalytic synthesis enables the preparation of D-tryptophans from indoles in good yields and high enantiomeric excess ranging from 91% to greater than 99% [11]. This method couples the synthesis of L-tryptophans catalyzed by Salmonella enterica tryptophan synthase with a stereoinversion cascade mediated by Proteus myxofaciens L-amino acid deaminase and engineered aminotransferase variants [11].
The stereoinversion approach provides an alternative strategy for D-amino acid synthesis from readily available L-amino acid precursors. L-amino acid deaminase from Proteus mirabilis coupled with D-selective aminotransferase variants enables the conversion of L-phenylalanine derivatives to their corresponding D-enantiomers with high enantiomeric excess [12]. This approach has been demonstrated on preparative scale with isolated yields exceeding 80% and enantiomeric excess values greater than 99% [12].
Asymmetric hydroamination methodology offers direct access to D-tryptophan derivatives through the coupling of substituted cinnamic acids with specialized enzymes. Phenylalanine ammonia lyase variants catalyze the asymmetric hydroamination of substituted cinnamic acids, with subsequent deracemization using L-amino acid oxidase providing access to D-phenylalanine derivatives [12]. This process achieves yields up to 80% with enantiomeric excess greater than 98% for various substituted cinnamic acid substrates [12].
The palladium-catalyzed heteroannulation reaction provides a convergent approach to optically active tryptophan derivatives. This methodology utilizes substituted ortho-iodoanilines with internal alkynes derived from chiral auxiliaries to construct the indole framework with high diastereoselectivity [13]. The Schöllkopf chiral auxiliary enables preparation of L-tryptophans from D-valine and D-isomers from L-valine, with applications demonstrated on 300-gram scale [13].
Enzymatic cascades enable the synthesis of halogenated D-tryptophan derivatives through sequential halogenation and stereoinversion processes. Tryptophan halogenases specific for positions 5, 6, or 7 of the indole side chain provide access to halogenated L-tryptophan intermediates, which undergo subsequent stereoinversion using L-amino acid oxidase from Lechevalieria aerocolonigenes coupled with ammonia-borane reduction [12]. This system achieves quantitative conversion of L-5-bromotryptophan to D-5-bromotryptophan with 92% enantiomeric excess [12].
Asymmetric alkylation strategies utilizing chiral auxiliaries represent classical approaches to amino acid synthesis. The alkylation of tert-butyl glycinate-benzophenone Schiff base with appropriate electrophiles provides access to non-proteinogenic amino acids, though the scope is often limited by the reactivity of the electrophiles [14]. Alternative approaches based on enantioselective vinylation of aldehydes followed by Overman rearrangement and oxidative cleavage demonstrate broader substrate scope for challenging amino acid targets [14].
Resolution of racemic amino acid precursors through enzymatic or chemical methods provides practical access to enantiopure D-amino acids. D-amino acid oxidase variants with improved properties enable the resolution of racemic amino acid mixtures through selective oxidation of the L-enantiomer [12]. Chemical resolution using chiral acids such as dihydroxysuccinic acid has been demonstrated for D-tryptophan synthesis, though this approach suffers from theoretical yield limitations [15].
Process optimization for D-tryptophan derivative synthesis requires careful consideration of reaction conditions, catalyst loadings, and purification protocols. Biocatalytic processes typically require cofactor regeneration systems and careful pH control to maintain enzyme activity [11]. Chemical methods often necessitate low-temperature conditions and inert atmosphere handling to prevent racemization [13].
The substrate scope for D-tryptophan derivative synthesis varies significantly among different methodologies. Biocatalytic approaches demonstrate excellent tolerance for electron-donating and electron-withdrawing substituents at all benzene ring positions of the indole group [11]. Chemical methods generally require optimization for each substrate class, with functional group compatibility depending on the specific reaction conditions employed [13].
The transition from laboratory-scale synthesis to industrial-scale production of S 3304 presents numerous complex challenges that require systematic optimization approaches. These challenges encompass process scalability, regulatory compliance, cost optimization, and environmental sustainability considerations that are critical for successful pharmaceutical manufacturing.
Process optimization for active pharmaceutical ingredient synthesis involves the development of robust, efficient synthetic routes that minimize the number of steps while maximizing yields [16]. The optimization process requires creating synthetic routes, optimizing reaction conditions, and selecting appropriate solvents and reagents that are suitable for large-scale operations [16]. Key objectives include minimizing the number of synthetic steps, maximizing yields, ensuring starting material availability and cost-effectiveness, eliminating or minimizing silica gel chromatography, avoiding very low-temperature reactions, and eliminating highly hazardous reagents and reaction conditions [16].
Equipment scale-up presents fundamental challenges due to differences in mixing efficiency, heat transfer, and mass transfer between laboratory and industrial vessels. These variations can lead to product inconsistencies and compromised quality and yield during scale-up operations [17]. Process Analytical Technology implementation enables real-time monitoring of critical parameters, ensuring early detection of deviations that could impact product quality [17]. The application of Quality by Design frameworks emphasizes the importance of understanding fundamental processes and their impact on product characteristics [17].
Regulatory compliance introduces additional complexities during scale-up, as pharmaceutical manufacturing must adhere to Good Manufacturing Practices throughout the production process [17]. Regulatory agencies require manufacturers to demonstrate equivalence between laboratory-scale processes and large-scale operations for approval purposes [17]. A proactive approach to compliance includes early engagement with regulatory bodies, extensive documentation, and implementation of Quality by Design principles [17].
Matrix metalloproteinase inhibitor development faces specific challenges related to selectivity and bioavailability optimization. The development of synthetic matrix metalloproteinase inhibitors requires identification of enzymes involved in disease progression, complicated by the existence of more than 50 human metalloproteinases including 23 matrix metalloproteinases, 13 a disintegrin and metalloproteinases, and 19 a disintegrin and metalloproteinase with thrombospondin motifs [18]. The synthetic inhibitors must achieve approximately three orders of magnitude difference in inhibition constants between target matrix metalloproteinases and other metalloproteinases for acceptable selectivity [19].
Continuous manufacturing approaches offer significant advantages for pharmaceutical production through real-time process monitoring and dynamic adjustments facilitated by advanced analytical tools and automation technologies [20]. These capabilities enable immediate identification and correction of deviations, contributing to optimized reaction yields and significantly reduced production cycle times [20]. Continuous flow processes inherently support scalability by seamlessly transitioning from small-scale laboratory experiments to full-scale industrial production without compromising product integrity [20].
Biocatalysis integration presents opportunities for enhanced selectivity and reduced environmental impact in pharmaceutical synthesis. The integration of biocatalysts introduces unprecedented levels of efficiency and precision through the inherent specificity of enzymes [20]. These enzymes operate under relatively mild conditions, reducing reliance on harsh reagents, extreme temperatures, or elevated pressures commonly required in conventional synthesis [20]. The adoption of biocatalytic methods enhances overall product quality by facilitating cleaner reaction pathways that yield higher purity end products with fewer side reactions or impurities [20].
Palladium contamination represents a critical concern for pharmaceutical applications, particularly given the widespread use of palladium-catalyzed cross-coupling reactions in complex molecule synthesis. Studies have demonstrated palladium concentrations exceeding 10,000 parts per million in medicinal chemistry processes, necessitating the development of efficient palladium removal strategies [9]. Successful approaches include the incorporation of palladium scavenging steps during synthesis without expensive scavengers, achieving reduction to 10-20 parts per million in final active pharmaceutical ingredients [9].
Environmental sustainability considerations increasingly influence process optimization decisions in pharmaceutical manufacturing. The implementation of green chemistry principles requires evaluation of solvent selection, waste generation, energy consumption, and atom economy [21]. Continuous flow methods offer advantages through telescoping reactions that circumvent work-up and purification steps, significantly impacting the material efficiency of multi-step syntheses [21].
Cost optimization strategies must balance raw material costs, equipment requirements, and labor considerations across the entire production process. The development of more convergent synthetic routes can reduce the number of synthetic steps and improve overall process economics [22]. However, convergent approaches may require more sophisticated reaction conditions or specialized equipment that impacts capital investment requirements [22].
Quality control and analytical method development present additional challenges for industrial-scale production. The establishment of appropriate analytical methods for monitoring reaction progress, identifying impurities, and ensuring product quality requires significant method development and validation efforts [9]. Process understanding must encompass the formation and control of process-related impurities, which may differ between laboratory and industrial-scale conditions [9].
Supply chain considerations become critical factors in industrial-scale optimization, particularly for specialized starting materials and reagents required for complex pharmaceutical synthesis. The availability and cost stability of key intermediates can significantly impact process viability and require careful supplier qualification and backup planning [9].
Technology transfer from development laboratories to manufacturing facilities requires comprehensive documentation and process validation to ensure reproducible results. This process involves training manufacturing personnel, validating equipment performance, and confirming that process parameters translate effectively across different scales and facilities [9].
S-3304 represents a novel class of matrix metalloproteinase inhibitors with a unique mechanism of action that demonstrates remarkable selectivity for gelatinases MMP-2 and MMP-9 [1]. As a D-tryptophan derivative, S-3304 exhibits potent, orally active, and noncytotoxic inhibition of matrix metalloproteinases, distinguishing it from broad-spectrum inhibitors that have demonstrated significant musculoskeletal side effects in clinical trials [1] [2].
The compound's molecular structure, (2R)-3-(1H-indol-3-yl)-2-{5-[2-(4-methylphenyl)ethynyl]thiophene-2-sulfonamido}propanoic acid, with the chemical formula C24H20N2O4S2 and molecular weight of 464.56 Da, provides the structural foundation for its selective inhibitory properties [3] [4]. This sulfonamide derivative demonstrates a distinct mechanism of action compared to traditional hydroxamate-based inhibitors, offering potentially improved therapeutic profiles [1] [5].
The selectivity profile of S-3304 represents a significant advancement in matrix metalloproteinase inhibitor design. Unlike broad-spectrum inhibitors such as marimastat and GM6001, S-3304 demonstrates remarkable specificity for gelatinases MMP-2 and MMP-9 while exhibiting minimal inhibitory activity against MMP-1, MMP-3, and MMP-7 [2] [5] [6]. This selectivity pattern is particularly important given the diverse physiological roles of different MMP isoforms and the clinical failures associated with non-selective inhibition.
The structural basis for this selectivity lies in the unique architecture of MMP-2 and MMP-9, which contain three fibronectin-like inserts in their catalytic domains that distinguish them from other MMP family members [7]. These gelatinases possess specific structural features that enable S-3304 to achieve preferential binding and inhibition. The compound's selectivity is further enhanced by its ability to recognize the distinctive S1' pocket configurations present in MMP-2 and MMP-9, which differ significantly from those found in collagenases and stromelysins [7] [8].
The kinetic characterization of S-3304 reveals its potent inhibitory activity against both MMP-2 and MMP-9, with inhibition constants in the nanomolar range [1]. In phase I clinical trials, S-3304 achieved plasma concentrations above those required to inhibit MMP-2 and MMP-9 effectively, demonstrating its therapeutic potential [1]. The compound's inhibitory mechanism involves competitive binding at the active site, with steady-state inhibition kinetics indicating tight binding to the target enzymes.
Film in situ zymography studies demonstrated that S-3304 administration resulted in inhibition of MMP activity in 17 of 18 patients studied, with strong mean inhibition observed across multiple dose levels [1]. The compound's pharmacokinetic profile shows dose-proportional increases in plasma concentration, with steady-state levels achieved by day 8 of administration [1]. These kinetic parameters support the compound's efficacy in achieving sustained MMP inhibition at clinically relevant doses.
The binding affinity of S-3304 for MMP-2 and MMP-9 is characterized by slow association and dissociation kinetics, typical of tight-binding inhibitors [9]. This kinetic profile contributes to the compound's prolonged inhibitory effect and sustained therapeutic activity. The inhibition kinetics follow a competitive mechanism, with the compound binding to the active site zinc ion through its sulfonamide moiety [10] [11].
The S1' pocket represents the most variable region among matrix metalloproteinases and serves as a critical determinant of substrate specificity and inhibitor selectivity [7] [8]. S-3304's selectivity for MMP-2 and MMP-9 is largely attributed to its ability to recognize and bind to the unique S1' pocket configurations present in these gelatinases. This pocket, formed by the Ω-loop and surrounding structural elements, exhibits distinct depth and hydrophobic characteristics that favor S-3304 binding [7].
The structural organization of the S1' pocket in MMP-2 and MMP-9 differs significantly from other MMP family members due to the presence of fibronectin-like inserts and unique loop conformations [7]. These structural features create a binding environment that is particularly favorable for S-3304's tryptophan-derived scaffold. The compound's indole moiety appears to interact with hydrophobic residues lining the S1' pocket, while the sulfonamide group engages in critical interactions with the catalytic zinc ion [10] [11].
The depth classification of MMP S1' pockets categorizes them into shallow, intermediate, and deep pockets based on the size of amino acid residues at position 214 [7]. MMP-2 and MMP-9 possess intermediate to deep S1' pockets due to leucine residues at this position, contrasting with MMP-1 and MMP-7, which have shallow pockets due to arginine and tyrosine residues, respectively [7]. This structural distinction provides the molecular basis for S-3304's selective recognition of gelatinase S1' pockets.
The catalytic mechanism of matrix metalloproteinases depends on a zinc ion coordinated by three histidine residues within the highly conserved sequence VAAHEXGHXXGXXH [7] [12]. S-3304's mechanism of action involves direct interaction with this catalytic zinc ion through its sulfonamide functional group, which serves as a zinc-binding group (ZBG) [10] [11]. This interaction is fundamental to the compound's inhibitory activity and distinguishes it from allosteric inhibitors that act through alternative mechanisms.
The zinc coordination environment in MMP-2 and MMP-9 is stabilized by the presence of a structural zinc ion located 8-10 Å from the catalytic zinc [12]. This structural zinc, coordinated by histidine and aspartate residues, plays a crucial role in maintaining the integrity of the catalytic domain and facilitating proper enzyme conformation [12]. S-3304's binding to the catalytic zinc may indirectly influence the structural zinc environment, contributing to its inhibitory mechanism.
The sulfonamide moiety of S-3304 provides optimal zinc chelation properties compared to other zinc-binding groups such as hydroxamates, carboxylates, and phosphonates [10] [11]. The electronegativity and coordination geometry of the sulfonamide group enable stable complex formation with the catalytic zinc ion while maintaining selectivity for the target enzymes. This zinc-binding interaction is reversible, allowing for competitive inhibition kinetics while avoiding permanent enzyme inactivation.
The presence of three calcium ions in the MMP catalytic domain also influences the zinc-binding environment and may contribute to S-3304's selectivity [7] [12]. These calcium ions, which have structural rather than catalytic functions, help maintain the proper conformation of the active site and may indirectly affect inhibitor binding. The coordinated metal ion environment created by the zinc and calcium ions provides a unique binding landscape that S-3304 exploits for selective inhibition.
While S-3304 primarily functions as a competitive inhibitor through direct zinc binding, recent studies have revealed the importance of allosteric communications in matrix metalloproteinase function and inhibition [13] [14]. The compound's binding to the active site may induce conformational changes that propagate throughout the catalytic domain, affecting the overall enzyme dynamics and function.
The catalytic domain of matrix metalloproteinases exhibits significant conformational flexibility, with the S1' pocket region being particularly dynamic [8] [15]. S-3304's binding may stabilize specific conformational states of the catalytic domain, reducing the conformational entropy and limiting the enzyme's ability to adopt catalytically competent conformations. This allosteric effect contributes to the compound's inhibitory mechanism beyond simple active site occupation.
Matrix metalloproteinases contain multiple domains, including the catalytic domain, hemopexin domain, and connecting linker region, which communicate through allosteric networks [13] [14]. Although S-3304 primarily targets the catalytic domain, its binding may influence interdomain communications that are essential for full enzymatic activity. The compound's effect on these allosteric networks may contribute to its selectivity and potency.
The presence of the hemopexin domain in MMP-2 and MMP-9 creates additional opportunities for allosteric modulation [13]. Studies have shown that conformational changes in the catalytic domain can be transmitted to the hemopexin domain through the linker region, affecting substrate binding and processing. S-3304's binding to the catalytic domain may disrupt these allosteric communications, contributing to its inhibitory effect on collagen degradation and other physiological processes.
The dynamic nature of the MMP catalytic domain, characterized by fluctuations in the Ω-loop and other flexible regions, provides additional targets for allosteric modulation [15]. S-3304's binding may constrain these dynamic regions, reducing the conformational flexibility required for substrate binding and processing. This allosteric constraint mechanism represents an additional layer of inhibition beyond direct zinc coordination.